1-(1-(2-(4-methoxyphenyl)-2-oxoethyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a heterocyclic molecule featuring a triazolone core substituted with a trifluoromethyl group at position 3 and a methyl group at position 2. The piperidine ring at position 1 is functionalized with a 2-(4-methoxyphenyl)-2-oxoethyl side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxyphenyl moiety may influence receptor binding affinity through π-π interactions .
Properties
IUPAC Name |
2-[1-[2-(4-methoxyphenyl)-2-oxoethyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-23-16(18(19,20)21)22-25(17(23)27)13-7-9-24(10-8-13)11-15(26)12-3-5-14(28-2)6-4-12/h3-6,13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWICMEPRUSDRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-(4-methoxyphenyl)-2-oxoethyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, identified by CAS number 2034417-69-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H21F3N4O3
- Molecular Weight : 398.4 g/mol
- IUPAC Name : 2-[1-[2-(4-methoxyphenyl)-2-oxoethyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring , piperidine moiety , and methoxyphenyl group contributes to its diverse pharmacological effects.
Antimicrobial Activity
Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. The methoxy group is often associated with enhanced activity against pathogenic bacteria and fungi. For instance, derivatives of methoxyphenyl compounds have shown efficacy against Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell walls .
Antitumor Activity
The compound's potential as an antitumor agent is notable. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that structurally related compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound may also possess similar anticancer properties .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure significantly influence the biological activity of triazole derivatives:
| Structural Component | Effect on Activity |
|---|---|
| Methoxy Group (–OCH3) | Enhances antimicrobial and antitumor activity |
| Trifluoromethyl Group (–CF3) | Increases lipophilicity and bioavailability |
| Piperidine Ring | Contributes to receptor binding affinity |
These findings suggest that optimizing these structural components could enhance the therapeutic potential of the compound.
Case Studies
- Anticancer Studies : A recent study evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a piperidine moiety showed significant inhibition of tumor growth, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of methoxyphenyl derivatives. The results demonstrated that compounds similar to our target exhibited potent activity against a range of bacterial strains, supporting the hypothesis that the methoxy group enhances biological activity .
Scientific Research Applications
Scientific Research Applications of 1-(1-(2-(4-methoxyphenyl)-2-oxoethyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
This compound is a research compound with potential biological activities, making it a subject of interest in medicinal chemistry. Its molecular formula is C18H21F3N4O3, with a molecular weight of 398.4 g/mol .
The biological activity of this compound is attributed to its interaction with various biological targets. The presence of the triazole ring, piperidine moiety, and methoxyphenyl group contributes to its diverse pharmacological effects.
Antimicrobial Activity
Studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. The methoxy group is often associated with enhanced activity against pathogenic bacteria and fungi. Derivatives of methoxyphenyl compounds have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, potentially disrupting bacterial cell walls.
Antitumor Activity
Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that structurally related compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound may also possess anticancer properties.
Structure-Activity Relationship (SAR)
Modifications in the chemical structure significantly influence the biological activity of triazole derivatives.
| Structural Component | Effect on Activity |
|---|---|
| Methoxy Group (–OCH3) | Enhances antimicrobial and antitumor activity |
| Trifluoromethyl Group (–CF3) | Increases lipophilicity and bioavailability |
| Piperidine Ring | Contributes to receptor binding affinity |
Optimizing these structural components could enhance the therapeutic potential of the compound.
Case Studies
Anticancer Studies: A study evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a piperidine moiety showed significant inhibition of tumor growth, with IC50 values comparable to established chemotherapeutics.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl group in the target compound enhances hydrophobicity compared to the trifluoroacetyl group in , which may reduce metabolic degradation. However, replacement with difluorophenyl (as in ) introduces electronegative substituents that may alter target selectivity.
Biological Activity: The P2Y14 antagonist activity of implies that the target compound’s triazolone-piperidine scaffold could similarly interact with purinergic receptors.
Synthetic Routes :
- The target compound’s synthesis may involve Suzuki coupling (for aryl-aryl bonds) and amide/ester formation , as seen in and . Computational tools like SHELXL and ORTEP-3 are critical for structural validation.
Research Findings and Implications
Computational Predictions
- QSAR Models : The target compound’s trifluoromethyl group aligns with high-scoring fragments in QSAR models for kinase inhibitors, suggesting possible inhibitory activity .
- ADME Properties : The methoxyphenyl group may improve membrane permeability compared to nitro- or chlorophenyl derivatives (e.g., ), though the trifluoromethyl group could increase plasma protein binding .
Structural Limitations
- The rigid piperidine-triazolone backbone may limit conformational adaptability compared to more flexible analogues like .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodology:
- Multi-step synthesis : Start with condensation of 4-methoxyphenylacetone with piperidine derivatives to form the 2-oxoethylpiperidin-4-yl intermediate. Subsequent cyclization with trifluoromethyl-substituted triazole precursors under reflux (e.g., ethanol, 4–6 hours) yields the target compound. Monitor purity via TLC and confirm structure via and IR spectroscopy .
- Yield optimization : Adjust stoichiometry of NaBH in reduction steps (e.g., 0.04 mol NaBH per 0.01 mol precursor) and use absolute ethanol as solvent to minimize side reactions. Recrystallize from ethanol/water (1:3) to achieve >80% purity .
Q. How can crystallographic techniques (e.g., X-ray diffraction) resolve the stereochemistry of this compound?
Methodology:
- Single-crystal X-ray diffraction : Use SHELXL for structure refinement. Key parameters: -factor <0.05, data-to-parameter ratio >12.8. Ensure crystals are grown via slow evaporation in ethanol or dichloromethane .
- ORTEP-3 for visualization : Generate thermal ellipsoid plots to confirm bond angles and torsional strain in the piperidinyl and triazolone moieties .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Methodology:
- Molecular docking : Use AutoDock Vina with PDB structures of homologous targets (e.g., cytochrome P450 or kinase enzymes). Parameterize the trifluoromethyl group’s electronegativity and the triazolone ring’s planarity .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can structural analogs improve pharmacological activity while minimizing toxicity?
Methodology:
- SAR studies : Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluoro) or bulky substituents (e.g., naphthyl) to enhance target selectivity. Compare IC values in enzyme inhibition assays .
- Toxicology screening : Use in vitro hepatocyte models (e.g., HepG2 cells) to assess metabolic stability and CYP450 inhibition .
Q. What analytical methods resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Methodology:
Q. How does chirality at the piperidin-4-yl position affect biological activity?
Methodology:
- Chiral chromatography : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol, 90:10). Test enantiopure samples in receptor-binding assays .
- Circular dichroism : Correlate optical activity with in vitro efficacy (e.g., IC differences >10-fold indicate stereospecificity) .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes. Validate via dynamic light scattering (DLS) to ensure no aggregation .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC-PDA and identify byproducts via LC-MS .
Q. How to design combinatorial libraries for high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
